
(2S)-2-amino-3-(6-methylpyridin-2-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-amino-3-(6-methylpyridin-2-yl)propanoic acid is an organic compound that belongs to the class of amino acids It features a pyridine ring substituted with a methyl group at the 6-position and an amino group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(6-methylpyridin-2-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the α-methylation of substituted pyridines. This process can be carried out using a continuous flow setup, where the starting material is passed through a column packed with Raney® nickel using a low boiling point alcohol like 1-propanol at high temperature . This method is advantageous due to its high degree of selectivity, shorter reaction times, increased safety, and reduced waste.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale continuous flow synthesis. This method allows for the efficient production of the compound with minimal environmental impact. The use of green chemistry principles, such as the avoidance of hazardous reagents and the reduction of waste, is emphasized in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-amino-3-(6-methylpyridin-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and methyl groups on the pyridine ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can lead to a variety of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
(2S)-2-amino-3-(6-methylpyridin-2-yl)propanoic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities.
Biology: In biological research, the compound can be used to study enzyme-substrate interactions and protein-ligand binding.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Wirkmechanismus
The mechanism of action of (2S)-2-amino-3-(6-methylpyridin-2-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation. The exact mechanism depends on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-methylpyridine: A simpler analog with a methyl group at the 2-position of the pyridine ring.
2-amino-3-(pyridin-2-yl)propanoic acid: Similar structure but without the methyl group at the 6-position.
2-amino-4-methylpyridinium-4-hydroxybenzolate: A related compound with different substituents on the pyridine ring.
Uniqueness
(2S)-2-amino-3-(6-methylpyridin-2-yl)propanoic acid is unique due to the presence of both an amino group and a methyl group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C9H12N2O2 |
|---|---|
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(6-methylpyridin-2-yl)propanoic acid |
InChI |
InChI=1S/C9H12N2O2/c1-6-3-2-4-7(11-6)5-8(10)9(12)13/h2-4,8H,5,10H2,1H3,(H,12,13)/t8-/m0/s1 |
InChI-Schlüssel |
QNUVTERAUDHHKC-QMMMGPOBSA-N |
Isomerische SMILES |
CC1=NC(=CC=C1)C[C@@H](C(=O)O)N |
Kanonische SMILES |
CC1=NC(=CC=C1)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


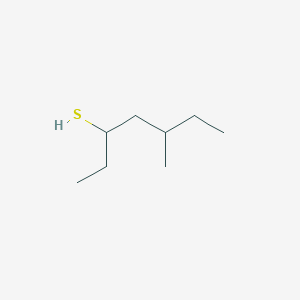
![2-Methyl-2-[4-(propan-2-yl)phenyl]propanal](/img/structure/B13308384.png)
![7-Methylimidazo[1,2-A]pyridine-3-sulfonyl chloride](/img/structure/B13308390.png)
![2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholine-3-thione](/img/structure/B13308402.png)
![5-Methyl-2-[(prop-2-yn-1-yloxy)amino]benzoic acid](/img/structure/B13308406.png)
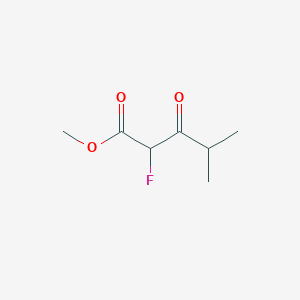

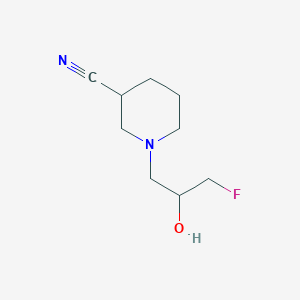

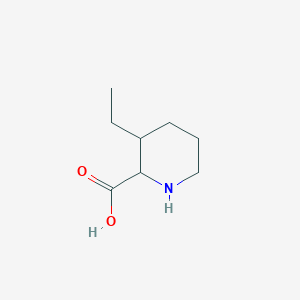

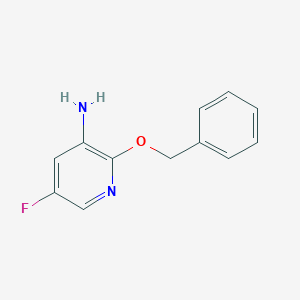
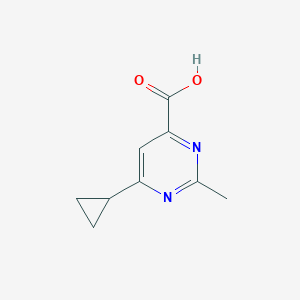
![4-[(Heptan-2-yl)amino]butan-2-ol](/img/structure/B13308471.png)
